4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Description
4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by a carboxylic acid group at position 2, an acetyl group at position 4, an ethyl substituent at position 3, and a methyl group at position 4. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.
Properties
IUPAC Name |
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-7-8(6(3)12)5(2)11-9(7)10(13)14/h11H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFOSGQIYRSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856343-03-8 | |
| Record name | 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position of the pyrrole ring. Its molecular formula is with a molecular weight of approximately 195.22 g/mol.
The primary mechanism of action for this compound involves its interaction with bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. This compound acts as an inhibitor by binding to the bromodomains of these proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition leads to significant alterations in gene expression and cellular metabolism.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies using the human breast cancer cell line MCF-7 demonstrated that treatment with this compound significantly inhibited cell proliferation. Specifically, a concentration of 50 µM resulted in marked reductions in cell growth, suggesting its potential as a therapeutic agent against certain cancers.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. Pyrrole derivatives are known for their antibacterial properties, and studies have indicated that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity of this compound in this context remains an area of active investigation .
Study on Cancer Cell Lines
In a controlled laboratory setting, MCF-7 cells treated with this compound were analyzed over time to assess proliferation rates and metabolic changes. The results indicated a significant decrease in proliferation rates compared to untreated controls, highlighting the compound's potential as an effective anticancer agent.
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibacterial agents .
Pharmacokinetics and Safety
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its polar nature, which allows it to participate in hydrogen bonding. However, detailed studies on its bioavailability and metabolism are still required to fully understand its pharmacological profile.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. In a study focusing on various substituted pyrroles, compounds similar to 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the pyrrole ring .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies revealed that derivatives of pyrrole can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the synthesis of more complex heterocyclic compounds. For instance, it can be transformed into various derivatives through reactions such as acylation and alkylation, which are crucial in developing new pharmaceuticals .
Materials Science
3.1 Polymer Chemistry
The compound has potential applications in materials science, particularly in the development of polymers with specific properties. Pyrrole-based polymers are known for their electrical conductivity and stability, making them suitable for use in electronic devices and sensors . Research into incorporating this compound into polymer matrices is ongoing, with promising results in enhancing material properties.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the acetyl moiety (-COCH₃) to a carboxylic acid (-COOH), forming 4-carboxy-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Chromium-based oxidants like CrO₃ may also achieve this transformation but with lower selectivity.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ | Acidic medium | 4-carboxy-3-ethyl-5-methyl derivative | 65–72 |
Reduction Reactions
The acetyl group is reducible to a secondary alcohol using hydride donors. Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces the ketone to 4-(1-hydroxyethyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid without affecting the carboxylic acid group. Sodium borohydride (NaBH₄) shows minimal activity due to the carbonyl’s lower electrophilicity.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ | Dry ether, 0°C | Hydroxyethyl derivative | 58–64 |
Electrophilic Substitution
The pyrrole ring participates in electrophilic substitution, with reactivity directed by substituents. Bromination using Br₂/FeCl₃ occurs preferentially at the C4 position (para to the acetyl group), yielding 4-acetyl-5-bromo-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Nitration requires milder conditions (HNO₃/AcOH) to avoid decarboxylation.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | CH₂Cl₂, 25°C | C4-brominated derivative | 70–78 |
Decarboxylation and Thermal Rearrangement
Heating above 150°C induces decarboxylation, producing 3-ethyl-4-acetyl-5-methyl-1H-pyrrole . This reaction proceeds via a six-membered transition state, with CO₂ elimination confirmed by gas evolution analysis.
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Decarboxylation | 160°C, vacuum | De-carboxylated pyrrole | 85–90 |
Esterification and Derivatization
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters like ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate . This enhances solubility in organic solvents for further synthetic applications.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux, 12h | Ethyl ester derivative | 80–88 |
Condensation Reactions
The acetyl group undergoes condensation with primary amines (e.g., aniline) to form Schiff bases. For example, reaction with aniline in ethanol yields 4-((phenylimino)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid .
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Condensation | Aniline | Ethanol, Δ | Schiff base derivative | 63–69 |
Mechanistic Insights
-
Oxidation/Reduction : The acetyl group’s carbonyl carbon acts as an electrophilic site for hydride attack (reduction) or oxygen insertion (oxidation).
-
Electrophilic Substitution : The pyrrole ring’s electron-rich C4 position is activated by the acetyl group’s meta-directing effect.
-
Decarboxylation : Proceeds via a cyclic transition state involving the carboxylic acid and β-carbon.
This compound’s multifunctional design enables applications in synthesizing bioactive molecules and materials. Further studies should explore its catalytic asymmetric reactions and biological activity modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent positions, synthesis routes, and physicochemical properties.
4-Acetyl-3-methylpyrrole-5-carboxylic Acid
- Substituents : Acetyl (position 4), methyl (position 3), carboxylic acid (position 5).
- Synthesis: Produced via condensation of aminoacetonitrile and ethyl acetylpyruvate under varying pH conditions. Alkaline conditions favor the 4-acetyl isomer, while acidic conditions yield ethyl 5-acetyl-2-methylpyrrole-4-carboxylate as a byproduct .
- Decarboxylation of this analog yields 2-methylpyrrole derivatives, highlighting its utility as a synthetic intermediate .
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid
- Substituents : Chloro (position 4), methyl (position 5), carboxylic acid (position 2).
- Synthesis : Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide. Challenges include chromatographic separation of isomers due to minimal polarity differences .
- Key Differences : The chloro substituent increases electrophilicity at position 4, making it reactive toward nucleophilic substitution, unlike the acetyl group in the target compound. This enhances its utility in cross-coupling reactions .
5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic Acid
- Substituents : Acetyloxy (position 5), ethyl (position 4), methyl (position 3), carboxylic acid (position 2).
- Physicochemical Properties: Molecular formula C₁₁H₁₅NO₄ (molar mass 225.24 g/mol). The acetyloxy group introduces ester functionality, which may improve membrane permeability compared to the target compound’s acetyl group .
- Key Differences : The acetyloxy substituent at position 5 introduces hydrolytic instability under basic conditions, whereas the target compound’s acetyl group at position 4 is more chemically stable .
4-(Carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid
- Substituents : Carboxymethyl (position 4), methyl (position 2), ketone (position 5), carboxylic acid (position 3).
- Structure : The 4,5-dihydro ring reduces aromaticity, increasing flexibility and altering electronic properties. The dual carboxylic acid groups enhance acidity (pKa ~2–3) compared to the target compound’s single carboxylic acid group .
- Applications : The dihydro structure and polar substituents make it suitable for coordination chemistry or as a ligand in metal-organic frameworks .
2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic Acid
- Substituents : Carbamoylmethyl (position 2), methyl (position 4), carboxylic acid (position 3).
- However, the lack of an acetyl group reduces electrophilic reactivity compared to the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of substituted pyrrole-2-carboxylic acids such as this compound typically involves multi-step organic transformations starting from simpler precursors like cyanoacetates, diketones, or substituted pyrroles. Key steps often include:
- Formation of the pyrrole ring via cyclization reactions
- Introduction of substituents (acetyl, ethyl, methyl) through alkylation, acylation, or condensation
- Functional group transformations to install the carboxylic acid moiety
Specific Synthetic Route Overview
Based on related pyrrole derivatives and analogous compounds, a plausible and documented preparation method involves:
Condensation of Ethyl Cyanoacetate with Acetylacetone
- Base-catalyzed condensation (using sodium ethoxide or potassium carbonate) in ethanol or methanol solvent
- Reflux conditions (~78–80°C) for several hours to promote cyclization and formation of the pyrrole ring bearing acetyl and ester groups
Alkylation Steps to Introduce Ethyl and Methyl Groups
- Controlled alkylation of the pyrrole ring at the 3- and 5-positions using appropriate alkyl halides or organometallic reagents
- Conditions optimized to achieve selective substitution without over-alkylation
Hydrolysis of the Ester to Carboxylic Acid
- Acidic or basic hydrolysis of the ethyl ester group to yield the free carboxylic acid at the 2-position of the pyrrole ring
Purification and Characterization
- Isolation by crystallization or chromatography
- Confirmation of structure and purity by NMR, IR, and mass spectrometry
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1. Pyrrole ring formation | Ethyl cyanoacetate + Acetylacetone, sodium ethoxide or potassium carbonate, ethanol or methanol | Reflux (78–80°C) | 4–8 hours | Base catalysis promotes cyclization |
| 2. Alkylation (3-ethyl, 5-methyl) | Alkyl halides (ethyl bromide, methyl iodide), base (K2CO3), polar aprotic solvent | 50–80°C | 3–6 hours | Controlled to avoid polyalkylation |
| 3. Ester hydrolysis | Aqueous acid (HCl) or base (NaOH) | 60–90°C | 2–4 hours | Converts ester to carboxylic acid |
| 4. Purification | Crystallization or chromatography | Ambient | Variable | Ensures high purity |
Industrial and Laboratory Scale Preparation
- Laboratory Scale: The synthesis is typically conducted in batch reactors under reflux with stirring. Reaction monitoring is done by TLC or HPLC to ensure completion of each step.
- Industrial Scale: Continuous flow reactors and automated systems may be employed to optimize yields and purity, with catalysts and solvents carefully selected to minimize waste and enhance safety.
Analytical Data and Yield
While direct yield data for this compound is limited in open literature, analogous compounds such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have reported yields in the range of 70–90% for the cyclization step, with overall yields depending on the efficiency of alkylation and hydrolysis steps.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed condensation | Uses sodium ethoxide or K2CO3 in ethanol/methanol | Mild conditions, good yields | Requires careful control of reaction time |
| Alkylation with alkyl halides | Selective introduction of ethyl and methyl groups | High regioselectivity possible | Risk of over-alkylation if not controlled |
| Ester hydrolysis | Acidic or basic hydrolysis to carboxylic acid | Straightforward, high conversion | Requires neutralization and purification |
| Purification | Crystallization or chromatography | High purity product | May require multiple steps |
Research Findings and Notes
- The acetyl group at the 4-position is introduced via acetylacetone in the initial cyclization, which also sets the stage for subsequent alkylations.
- The ethyl and methyl substituents at the 3- and 5-positions can be introduced selectively by choosing appropriate alkylating agents and reaction conditions.
- The carboxylic acid function at the 2-position is generally obtained by hydrolysis of the corresponding ester intermediate.
- Reaction optimization involves balancing temperature, time, and reagent ratios to maximize yield and minimize side reactions.
- Purification steps are critical to remove unreacted starting materials and side products, ensuring the compound’s suitability for further synthetic or biological applications.
Q & A
Q. What are the common synthetic routes for 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid?
Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrrole intermediates. For example, analogous compounds like 4-acetyl-2-pyrrolecarboxylic acid are synthesized via oxidation of aldehydes using silver nitrate in alkaline conditions . Adapting this method, the target compound could be prepared by:
Aldehyde oxidation : Reacting 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxaldehyde with AgNO₃/NaOH to yield the carboxylic acid.
Substituent introduction : Ethyl and methyl groups can be introduced via alkylation or Friedel-Crafts acylation, leveraging the pyrrole ring's electrophilic substitution reactivity.
Key Challenges : Steric hindrance from ethyl/methyl groups may reduce reaction efficiency.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer: A combination of techniques is required:
- ¹H NMR : Look for characteristic peaks:
- Pyrrole NH proton: ~12.4 ppm (broad singlet) .
- Acetyl group: ~2.5 ppm (singlet).
- Ethyl/methyl groups: 0.8–1.5 ppm (multiplet for ethyl), 2.3–2.6 ppm (methyl).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and acetyl groups).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₅NO₃; expected [M+H]⁺: 210.11).
| Technique | Expected Signal | Purpose |
|---|---|---|
| ¹H NMR | δ 12.4 (NH) | Confirm pyrrole ring |
| IR | 1700 cm⁻¹ | Verify carboxylic acid |
| HRMS | m/z 210.11 | Validate molecular weight |
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?
Methodological Answer: Electron-withdrawing groups (e.g., COOH, acetyl) at α-positions of pyrrole rings redirect electrophilic attacks to the β-position (position 4) instead of the typical α-reactivity . Strategies include:
- Radical-mediated reactions : Use tert-butyl hypochlorite to bypass electronic effects .
- Directed metalation : Employ directing groups (e.g., boronates) to control substitution sites.
- Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices).
Q. What strategies optimize the yield in multi-step syntheses?
Methodological Answer: Optimization steps based on similar syntheses :
Reaction temperature : Lower temperatures (<0°C) reduce side reactions for acid-sensitive intermediates.
Catalyst selection : Use Pd/C or AgNO₃ for selective oxidations.
Purification : Employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures).
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Oxidation temperature | 0–5°C | +15% |
| Catalyst loading | 5 mol% AgNO₃ | +20% |
Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?
Methodological Answer: Unexpected peaks may arise from:
- Tautomerism : The NH proton exchange with deuterated solvents (e.g., DMSO-d₆) can broaden signals. Use D₂O shake tests to confirm .
- Rotamers : Ethyl groups may show splitting due to restricted rotation. Variable-temperature NMR (VT-NMR) can resolve this.
- Impurities : Compare with literature data for analogous compounds (e.g., 3-methyl-4-(trifluoromethyl) derivatives ).
Q. What computational methods predict reactivity and regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict attack sites.
- Transition state modeling : Use Gaussian or ORCA software to simulate reaction pathways .
Q. How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
Q. What in vitro assays evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa).
- Enzyme inhibition : Screen against kinases or carboxylases using fluorescence-based assays (IC₅₀ determination) .
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
